1-Benzofuran-2-yl[5-(2,4-dichlorophenyl)-2-furyl]methanone
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Overview
Description
1-Benzofuran-2-yl[5-(2,4-dichlorophenyl)-2-furyl]methanone is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to be suitable structures with a wide range of biological and pharmacological applications .
Mode of Action
It’s known that benzofuran derivatives can interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a wide array of biological activities .
Result of Action
Benzofuran derivatives have been shown to have a wide range of biological and pharmacological effects .
Action Environment
Environmental factors can significantly impact the action of benzofuran derivatives .
Preparation Methods
The synthesis of 1-Benzofuran-2-yl[5-(2,4-dichlorophenyl)-2-furyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the Knoevenagel condensation reaction, where benzofuran derivatives are reacted with substituted phenylmethanones in the presence of a base . The reaction conditions often require solvents like ethyl acetate and petroleum ether, and purification is achieved through flash column chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Benzofuran-2-yl[5-(2,4-dichlorophenyl)-2-furyl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzofuran-2-yl[5-(2,4-dichlorophenyl)-2-furyl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s antimicrobial properties make it a candidate for developing new antibiotics.
Medicine: Its potential anticancer activity is being explored in preclinical studies.
Industry: It can be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
1-Benzofuran-2-yl[5-(2,4-dichlorophenyl)-2-furyl]methanone can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis and cancer.
8-Methoxypsoralen: Known for its use in photochemotherapy.
Angelicin: Another benzofuran derivative with therapeutic applications.
What sets this compound apart is its dichlorophenyl and furyl groups, which may enhance its biological activity and specificity compared to other benzofuran derivatives.
Biological Activity
1-Benzofuran-2-yl[5-(2,4-dichlorophenyl)-2-furyl]methanone is a synthetic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : 1-benzofuran-2-yl-[5-(2,4-dichlorophenyl)furan-2-yl]methanone
- CAS Number : 400084-93-7
The presence of the benzofuran and dichlorophenyl groups in its structure is believed to enhance its biological activity compared to other similar compounds.
Benzofuran derivatives like this compound exhibit various mechanisms of action:
- Antimicrobial Activity : These compounds have been shown to inhibit the growth of bacteria and fungi through disruption of cell wall synthesis and function.
- Anticancer Activity : The compound may induce apoptosis in cancer cells by activating specific biochemical pathways.
- Anti-inflammatory Effects : It can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Antimicrobial Activity
Research indicates that benzofuran derivatives possess significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains:
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
This compound | Staphylococcus aureus | <10 |
This compound | Escherichia coli | <10 |
These results suggest that this compound exhibits potent antibacterial activity comparable to established antibiotics .
Anticancer Activity
The anticancer properties of benzofuran derivatives have been extensively studied. For instance, a series of benzofuran-based compounds were evaluated for their cytotoxic effects on cancer cell lines:
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
Compound A | A2780 (Ovarian) | 12 |
Compound B | HeLa (Cervical) | 15 |
These findings indicate that certain derivatives can effectively inhibit cancer cell proliferation .
Case Studies
- Antimicrobial Efficacy : A study synthesized a range of benzofuran derivatives and tested their activity against Mycobacterium tuberculosis. One derivative showed an IC90 value of less than 0.60 μM with low cytotoxicity towards mammalian cells .
- Antitumor Activity : Another investigation focused on a series of benzofuran compounds against ovarian cancer cells, revealing that specific modifications in their structure significantly enhanced their anticancer potency .
- Mechanistic Insights : Research has shown that the introduction of various substituents at specific positions on the benzofuran scaffold can alter its biological activity dramatically. For example, compounds with electron-withdrawing groups exhibited increased antimicrobial properties .
Properties
IUPAC Name |
1-benzofuran-2-yl-[5-(2,4-dichlorophenyl)furan-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2O3/c20-12-5-6-13(14(21)10-12)16-7-8-17(24-16)19(22)18-9-11-3-1-2-4-15(11)23-18/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDYAWQWJSJPCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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